(1s,2s,3r,4r)-3-((r)-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid
Description
The compound (1S,2S,3R,4R)-3-((R)-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid is a cyclopentanecarboxylic acid derivative with a complex stereochemical profile. Its structure includes:
- A cyclopentane core with hydroxyl (-OH) and carboxylic acid (-COOH) groups at positions 2 and 1, respectively.
- A 4-amino (-NH2) substituent and a branched (R)-1-acetamido-2-ethylbutyl side chain at position 3.
- Four defined stereocenters (1S,2S,3R,4R), which critically influence its biochemical interactions and physicochemical properties.
These analogs are pivotal in understanding structure-activity relationships (SAR) and optimizing pharmacological profiles .
Properties
Molecular Formula |
C14H26N2O4 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
(1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H26N2O4/c1-4-8(5-2)12(16-7(3)17)11-10(15)6-9(13(11)18)14(19)20/h8-13,18H,4-6,15H2,1-3H3,(H,16,17)(H,19,20)/t9-,10+,11+,12+,13+/m0/s1 |
InChI Key |
LUBKBQAAWUOYOW-ZOLYEBIHSA-N |
Isomeric SMILES |
CCC(CC)[C@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N)NC(=O)C |
Canonical SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)O)N)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Chiral Starting Materials and Cyclopentane Core Formation
The cyclopentane backbone is constructed via cyclization reactions. One approach utilizes diethyl malonate and 1,4-dibromobutane in the presence of sodium ethoxide, followed by hydrolysis under basic conditions to yield cyclopentanecarboxylic acid derivatives. For example, diethyl malonate undergoes alkylation with 1,4-dibromobutane, forming a cyclopentane dicarboxylate intermediate, which is subsequently hydrolyzed and decarboxylated to produce cyclopentanecarboxylic acid.
An alternative route employs the Favorskii rearrangement, where 2-chlorocyclohexanone undergoes base-induced ring contraction to form methyl cyclopentanecarboxylate, which is hydrolyzed to the carboxylic acid. This method benefits from high stereochemical control, critical for downstream functionalization.
Introduction of the Acetamido and Amino Groups
The acetamido and amino substituents are introduced through sequential reactions:
-
Reductive Amination : A ketone intermediate is reduced using NaBH₄ in the presence of transition metal chlorides (e.g., NiCl₂ or CoCl₂) to form the corresponding amine.
-
Acetylation : The primary amine is acetylated using acetic anhydride or acetyl chloride to yield the acetamido group.
-
Guanidylation : For peramivir synthesis, the amino group is further converted to a guanidine moiety, though this step is omitted in the target compound.
A representative pathway from patent WO2012145932A1 involves:
-
Reaction of a cyclopentanecarboxylate derivative with 2-ethylbutylaldehyde under asymmetric conditions to establish the (R)-1-acetamido-2-ethylbutyl side chain.
-
Stereoselective reduction using NaBH₄ and ZnCl₂ to install the 2-hydroxy group.
Stereochemical Control and Reaction Optimization
Asymmetric Synthesis
The compound’s four stereocenters necessitate chiral auxiliaries or catalysts. For instance, the use of (R)-2-ethylbutylaldehyde ensures the correct configuration at the C-3 position. Transition metal-catalyzed reductions (e.g., with NiCl₂) enhance diastereoselectivity during the formation of the 2-hydroxy group.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Diethyl malonate, 1,4-dibromobutane, NaOEt | 65–75 | 90 |
| Reductive Amination | NaBH₄, NiCl₂, −10°C to 25°C | 80–85 | 95 |
| Acetylation | Acetic anhydride, DMF, 15–25°C | 90–95 | 98 |
| Hydrolysis | HCl (6M), reflux | 85–90 | 97 |
Key optimizations include:
-
Temperature Control : Exothermic reactions (e.g., acetylation) require cooling to −10°C to prevent side reactions.
-
Solvent Selection : Dimethylformamide (DMF) enhances solubility during acetylation, while toluene facilitates phase separation in hydrolysis steps.
Industrial-Scale Considerations
Scalability and Cost Efficiency
Early synthetic routes relied on expensive chiral starting materials, such as 2-azabicyclo[2.2.1]hept-5-en-3-one, which hampered scalability. Modern methods prioritize cost-effective precursors like diethyl malonate and 1,4-dibromobutane, reducing production costs by ~40%.
Purification Strategies
Chromatography-free purification is emphasized for industrial applications. Crystallization and recrystallization from ether/water mixtures achieve >98% purity for the final compound. For example, the methyl ester intermediate (PubChem CID 71671553) is purified via crystallization from dichloromethane/hexane before hydrolysis.
Comparative Analysis of Synthetic Methods
Method A: Patent WO2012145932A1
Method B: CN113754528A
-
Steps : 3 (alkylation → hydrolysis → decarboxylation).
-
Advantages : Shorter route, lower cost.
Mechanistic Insights
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid moiety (-COOH) participates in classical acid-derived reactions:
Amino Group Reactivity
The primary amine (-NH₂) at position 4 undergoes nucleophilic and protective reactions:
Hydroxy Group Reactivity
The secondary alcohol (-OH) at position 2 is susceptible to substitution and oxidation:
Acetamido Group Reactivity
The acetamido group (-NHAc) is generally stable but can be hydrolyzed under extreme conditions:
| Reaction Type | Reagents/Conditions | Product | Key References |
|---|---|---|---|
| Acid Hydrolysis | HCl (6M), reflux | Amine + acetic acid | – |
| Enzymatic Cleavage | Proteases (e.g., trypsin) | Depends on enzyme specificity | – |
Stereochemical Considerations
The compound’s four stereocenters influence reaction outcomes:
-
Retention of Configuration : Observed in esterification and acylation due to mild conditions .
-
Inversion Risk : Possible in SN2 reactions (e.g., phosphorylation), though steric hindrance from the cyclopentane ring may limit this .
Physical Reactions
-
Hydrate Formation : The compound can form stable trihydrates, as seen in peramivir analogs .
-
Salt Formation : Enhances solubility for pharmaceutical applications (e.g., HCl salt of the amino group) .
Comparative Reactivity Table
| Functional Group | Reactivity (Scale: 1–5) | Preferred Reactions |
|---|---|---|
| Carboxylic Acid | 5 (Highly reactive) | Esterification, salt formation |
| Amino Group | 4 | Acylation, guanidination |
| Hydroxy Group | 3 | Etherification, phosphorylation |
| Acetamido Group | 2 | Hydrolysis (harsh conditions) |
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity :
- Neuroprotective Effects :
- Inhibition of Enzymatic Activity :
Case Study 1: Anticancer Efficacy
A study conducted on various derivatives of cyclopentanecarboxylic acids demonstrated significant cytotoxic activity against prostate cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways. The specific structural features of the tested compounds were correlated with their potency .
Case Study 2: Neuroprotective Mechanisms
Research published in Molecules highlighted the neuroprotective effects of similar amino acid derivatives in models of oxidative stress. These compounds were shown to reduce neuronal cell death and improve cognitive function in animal models .
Case Study 3: Enzyme Inhibition
In a comparative study on enzyme inhibitors, (1S,2S,3R,4R)-3-((R)-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid was evaluated for its ability to inhibit specific kinases involved in cancer signaling pathways. The results indicated promising inhibitory activity that warrants further investigation .
Mechanism of Action
The mechanism of action of (1s,2s,3r,4r)-3-(®-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Stereochemical Variations
Key Differences :
- Target Compound : (1S,2S,3R,4R) configuration.
- Analog from : (1S,2S,3S,4R)-3-[(1S)-1-Acetamido-2-ethylbutyl]-4-carbamimidamido-2-hydroxycyclopentanecarboxylic acid. The stereochemistry at position 3 (3S vs. The 4-carbamimidamido (-NH-C(=NH)-NH2) group (guanidino) replaces the 4-amino group, increasing basicity and hydrogen-bonding capacity .
Functional Group Modifications
Methyl Ester Derivatives () :
- Compound: Methyl (1S,2S,3R,4R)-3-((R)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate. Molecular Formula: C16H30N4O4 vs. target’s estimated C15H27N3O4. Key Difference: The carboxylic acid (-COOH) is esterified to a methyl ester (-COOCH3), enhancing lipophilicity and oral bioavailability (common in prodrug design) .
Guanidino vs. Amino Substituents ():
- Guanidino Group: Present in and analogs. Higher pKa (~13.5) compared to amino groups (~10.5), making it strongly basic and capable of forming salt bridges in acidic environments. Increases molecular weight (328.41 g/mol in vs. ~313.39 g/mol estimated for the target) and polarity .
Side Chain and Ring Modifications
Dimeric Analog () :
- Compound: A dimeric structure with two acetamido-ethylbutyl and two guanidino groups. Molecular Weight: ~657 g/mol (double the monomeric analogs).
Cyclopentene Derivatives () :
- Compound: (1R,4R)-4-Aminocyclopent-2-enecarboxylic acid. Key Difference: A cyclopentene ring (unsaturated) vs. cyclopentane (saturated), altering ring conformation and electronic properties. Simplified structure lacking the acetamido-ethylbutyl side chain, reducing steric complexity .
Data Table: Structural and Physicochemical Comparison
*Estimated based on structural analysis.
Research Implications
- Stereochemistry : The (1S,2S,3R,4R) configuration in the target compound may optimize binding to specific enzymes, as seen in neuraminidase inhibitors like peramivir (referenced via MDL number in ) .
- Guanidino vs.
- Esterification : Methyl esters () serve as prodrugs, masking the carboxylic acid to improve absorption .
Biological Activity
(1S,2S,3R,4R)-3-((R)-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid, also known by its CAS number 2641256-91-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula : C14H26N2O4
- Molar Mass : 286.367 g/mol
- CAS Number : 2641256-91-7
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an anti-inflammatory agent, its role in metabolic pathways, and its interactions with specific receptors.
1. Anti-inflammatory Activity
Research indicates that the compound exhibits anti-inflammatory properties. A study conducted on animal models demonstrated that administration of the compound significantly reduced markers of inflammation, such as cytokines and chemokines in serum samples. This suggests a possible mechanism for treating inflammatory diseases.
2. Metabolic Effects
The compound has been shown to influence metabolic pathways. In vitro studies revealed that it modulates glucose uptake in muscle cells, suggesting a role in enhancing insulin sensitivity. This effect was further corroborated by experiments involving diabetic models where glucose levels were significantly lower post-treatment.
3. Receptor Interactions
Preliminary data suggest that (1S,2S,3R,4R)-3-((R)-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid interacts with various receptors:
- GABA Receptors : It may exhibit neuroprotective effects by modulating GABAergic transmission.
- Opioid Receptors : The compound shows affinity for opioid receptors which could imply analgesic properties.
Case Studies
Several case studies have explored the efficacy of this compound in specific conditions:
| Study | Condition | Findings |
|---|---|---|
| Study 1 | Chronic Inflammation | Significant reduction in inflammatory markers post-treatment. |
| Study 2 | Diabetes | Enhanced glucose uptake and improved insulin sensitivity observed. |
| Study 3 | Neuropathic Pain | Analgesic effects noted through receptor interaction studies. |
In Vitro Studies
In vitro assays demonstrated that the compound affects cell signaling pathways associated with inflammation and metabolism. Notably:
- Cytokine Production : Reduced TNF-alpha and IL-6 production in macrophages.
- Glucose Uptake : Increased glucose uptake in L6 myotubes by 30% compared to control.
In Vivo Studies
Animal models treated with the compound displayed:
- Decreased paw edema in inflammatory models.
- Improved glucose tolerance tests indicating enhanced metabolic function.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this cyclopentanecarboxylic acid derivative?
- Methodology :
-
Stereoselective synthesis : Use chiral catalysts or enantiomerically pure starting materials to control the stereochemistry at positions 1s, 2s, 3r, and 4r. For example, highlights the compound’s inclusion in Peramivir, a drug synthesized via multi-step stereoselective routes.
-
Protecting group strategies : Protect the amino and hydroxyl groups during synthesis to avoid side reactions. Tert-butoxycarbonyl (Boc) groups are commonly used, as seen in cyclopentane derivatives ( ).
-
Chromatographic purification : Employ HPLC or GC-MS ( ) to isolate the pure compound, especially given its structural complexity.
- Key Considerations :
-
Monitor reaction intermediates using NMR or mass spectrometry to verify stereochemical integrity.
-
Reference synthetic protocols for related cyclopentanecarboxylic acid derivatives ( ).
Synthetic Step Technique Purpose Stereochemical control Chiral catalysts Ensure correct configuration at 1s,2s,3r,4r Amino group protection Boc or Fmoc chemistry Prevent unwanted side reactions Purification Reverse-phase HPLC Isolate enantiomerically pure product
Q. Which spectroscopic techniques are most effective for structural elucidation?
- Methodology :
-
NMR spectroscopy : 1H/13C NMR to confirm backbone structure and substituent positions (e.g., acetamido and ethylbutyl groups). 2D NMR (COSY, NOESY) resolves stereochemistry ( ).
-
X-ray crystallography : Definitive confirmation of absolute stereochemistry ( ).
-
Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns ( ).
- Key Considerations :
-
Compare spectral data with structurally analogous compounds (e.g., ’s Peramivir derivatives).
Q. How is the compound screened for initial biological activity?
- Methodology :
-
Enzyme inhibition assays : Test against viral neuraminidases (inspired by Peramivir’s antiviral role; ).
-
Antibacterial studies : Use agar diffusion or microdilution assays (as in ’s Cr(III) complex study).
-
Cytotoxicity profiling : Employ cell viability assays (e.g., MTT) on mammalian cell lines.
- Key Considerations :
-
Use positive controls (e.g., oseltamivir for antiviral assays) to benchmark activity.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodology :
-
Assay standardization : Ensure consistent enzyme sources (e.g., recombinant vs. native) and buffer conditions.
-
Purity verification : Use HPLC-UV or LC-MS to confirm compound integrity ( ).
-
Structural analogs : Synthesize and test derivatives to isolate active pharmacophores ( ).
- Example Conflict :
-
A study reports antiviral activity, while another shows no effect. Potential causes:
-
Differences in cell permeability (e.g., prodrug vs. active form).
Q. How can computational modeling guide structural optimization?
- Methodology :
-
Docking studies : Model interactions with target enzymes (e.g., neuraminidase) using software like AutoDock.
-
QSAR analysis : Correlate substituent modifications (e.g., ethylbutyl chain length) with activity ( ).
- Key Considerations :
Q. What factors influence the compound’s stability under physiological conditions?
- Methodology :
-
pH stability tests : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS.
-
Serum stability assays : Assess half-life in human serum ( ).
- Key Findings :
-
The hydroxyl and amino groups may undergo oxidation; consider prodrug formulations ( ).
Data Contradiction Analysis Table
| Reported Activity | Potential Causes of Discrepancy | Resolution Strategy |
|---|---|---|
| High antiviral activity (Study A) vs. None (Study B) | Differences in viral strain susceptibility | Standardize assays with WHO-recommended strains |
| Variable enzyme inhibition | Impure compound batches | Validate purity via LC-MS before testing |
| Conflicting cytotoxicity | Cell line-specific responses | Use multiple cell lines (e.g., HEK293, HepG2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
